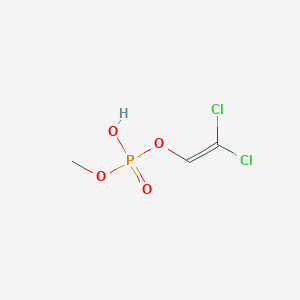
Diethyllead dichloride
Übersicht
Beschreibung
Diethyllead dichloride is a compound with the molecular formula C4H10Cl2Pb . It is also known by other names such as dichloro (diethyl)plumbane and LEAD DIETHYL DICHLORIDE .
Molecular Structure Analysis
The molecular structure of this compound consists of two ethyl groups (C2H5) and two chloride ions (Cl) attached to a lead atom (Pb) . The InChI representation of the molecule is InChI=1S/2C2H5.2ClH.Pb/c2*1-2;;;/h2*1H2,2H3;2*1H;/q;;;;+2/p-2 .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 336 g/mol . It has no hydrogen bond donors or acceptors, and it has two rotatable bonds . The exact mass and monoisotopic mass of the compound are both 335.99261 g/mol . The topological polar surface area of the compound is 0 Ų . The compound has a complexity of 47.7 .
Wissenschaftliche Forschungsanwendungen
Effluent Treatment : Hitchen, Holliday, and Puddephatt (1979) investigated the reaction of diethyllead dichloride with zinc, which results in hexaethyllead. This study has applications in treating effluents from the manufacture of tetraethyllead (Hitchen, Holliday, & Puddephatt, 1979).
Organometallic Synthesis : Juenge and Gray (1967) focused on the preparation and characterization of organometallic compounds like diethylplumbacyclopentane, using this compound. Their research contributes to understanding the chemical behavior and potential applications of organometallics (Juenge & Gray, 1967).
Spectrophotometric Determination : Pilloni and Plazzoga (1966) developed methods for determining diethyllead ions using spectrophotometry. This is crucial in analyzing organometallic cations in various contexts (Pilloni & Plazzoga, 1966).
Occupational Exposure Monitoring : Turlakiewicz and Chmielnicka (1985) studied the use of diethyllead as an indicator of occupational exposure to tetraethyllead, highlighting its importance in industrial hygiene (Turlakiewicz & Chmielnicka, 1985).
NMR Studies in Biochemistry : Ghys et al. (2000) examined the interaction between diethyltin dichloride and nucleotides using NMR techniques, contributing to the understanding of organometallic interactions in biological systems (Ghys et al., 2000).
Toxicological Studies : Arai, Yamamura, and Yoshida (1986) investigated the excretion of diethyllead in rabbits, providing insights into the toxicokinetics of diethyllead compounds (Arai, Yamamura, & Yoshida, 1986).
Eigenschaften
IUPAC Name |
dichloro(diethyl)plumbane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H5.2ClH.Pb/c2*1-2;;;/h2*1H2,2H3;2*1H;/q;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXKLAFGSADZFAV-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Pb](CC)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10Cl2Pb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70858797 | |
| Record name | Dichlorodiethylplumbane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70858797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13231-90-8 | |
| Record name | Dichlorodiethylplumbane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13231-90-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyllead dichloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244793 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dichlorodiethylplumbane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70858797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(Methoxycarbonyl)oxy]benzoic acid](/img/structure/B77649.png)



![1-[[3-Methyl-4-[(2-methylphenyl)azo]phenyl]azo]-2-naphthol](/img/structure/B77659.png)








